molecular formula C17H12ClFN2O2 B8308120 67DV2Kbz9Q CAS No. 228725-44-8

67DV2Kbz9Q

Cat. No.: B8308120
CAS No.: 228725-44-8
M. Wt: 330.7 g/mol
InChI Key: ZUZVLSCMJSYXFG-UHFFFAOYSA-N
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Description

The compound designated as 67DV2Kbz9Q (CAS No. 7312-10-9) is a brominated aromatic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It belongs to the benzothiophene carboxylate family, characterized by a fused benzene-thiophene ring system substituted with a bromine atom and a carboxylic acid group. Key properties include high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibition of the cytochrome P450 enzyme CYP1A2 .

Synthesis: The compound is synthesized via refluxing with thionyl chloride (SOCl₂) in ethanol or methanol, followed by pH adjustment and purification using silica gel column chromatography .

Properties

CAS No.

228725-44-8

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-8-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H12ClFN2O2/c18-11-6-4-10(5-7-11)8-21-17(23)13-9-20-15-12(16(13)22)2-1-3-14(15)19/h1-7,9H,8H2,(H,20,22)(H,21,23)

InChI Key

ZUZVLSCMJSYXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Impact of Bromine: Bromine substitution in this compound increases molecular weight by ~62.89 g/mol compared to its non-brominated analogue (CAS 20512-14-1).

Methyl Group Addition : The methyl-substituted analogue (6-溴-4-甲基苯并[b]噻吩-2-羧酸) shows a predicted increase in logP (lipophilicity), which may improve membrane permeability but reduce aqueous solubility .

Ring System Variation : Replacing the benzothiophene core with a pyridine ring (CAS 27224-09-5) alters electronic properties, reducing sulfur-related toxicity but maintaining CYP inhibition .

Q & A

Q. How to avoid redundant publication when studying derivatives of this compound?

  • Disclose all prior submissions in cover letters. Use plagiarism-check software (e.g., iThenticate) for self-assessment. For incremental findings, frame new work as extensions (e.g., "Building on [prior study], we now investigate...") and highlight novel contributions (e.g., enantioselective synthesis) .

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